2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
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Description
2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C24H25N7O and its molecular weight is 427.512. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds with similar structures has led to the synthesis of novel thiazolopyrimidines and triazolopyrimidines, which have shown promising antimicrobial and antitumor properties (E. R. El-Bendary et al., 1998; S. M. Bayomi et al., 1999). These studies indicate the potential of such compounds in the development of new therapeutic agents, highlighting the importance of heterocyclic compounds in medicinal chemistry.
Heterocyclic Compounds in Antimicrobial Activities
The exploration of heterocyclic compounds, including [1,2,4]triazolo[1,5-c]pyrimidines and related derivatives, has led to discoveries of compounds with significant antimicrobial activities (A. El-Agrody et al., 2001; H. Bektaş et al., 2007). These findings support the role of such compounds in addressing resistance to existing antimicrobial agents and the need for new therapeutic options.
Potential in Antihypertensive and Antifungal Applications
Compounds bearing similarities to the queried structure have been evaluated for their antihypertensive (S. M. Bayomi et al., 1999) and antifungal properties (R. Upadhayaya et al., 2004). These studies illustrate the chemical versatility and potential pharmacological benefits of heterocyclic compounds in treating conditions beyond microbial infections, such as hypertension and fungal infections.
Properties
IUPAC Name |
2-phenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-2-20(18-9-5-3-6-10-18)24(32)30-15-13-29(14-16-30)22-21-23(26-17-25-22)31(28-27-21)19-11-7-4-8-12-19/h3-12,17,20H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPUYHIJDMWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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